![molecular formula C10H11NO4S B1418740 4-[(Cyclopropylsulfonyl)amino]benzoic acid CAS No. 1145780-12-6](/img/structure/B1418740.png)
4-[(Cyclopropylsulfonyl)amino]benzoic acid
Overview
Description
4-[(Cyclopropylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-[(Cyclopropylsulfonyl)amino]benzoic acid consists of a benzene ring substituted with a carboxyl group and a cyclopropylsulfonyl amino group .Scientific Research Applications
Degradation Processes and Environmental Applications
A study by Barchańska et al. (2019) used LC-MS/MS to study the degradation processes of nitisinone and its by-products. Nitisinone is a synthetic triketone herbicide, which has shifted from agricultural use to medical applications due to its high cost and environmental impact. The study identified major degradation products and their stability, contributing to understanding the environmental fate of similar compounds (Barchańska et al., 2019).
Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the generation of various by-products and their biotoxicity. This review could serve as a basis for understanding the environmental degradation and potential risks associated with benzoic acid derivatives (Qutob et al., 2022).
Biological Activity and Pharmacological Potential
Hryhoriv et al. (2021) analyzed the synthesis, chemical properties, and biological activity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, showcasing the pharmacological potential of compounds with benzoic acid derivatives. The study emphasizes the need for further research on these compounds due to their promising anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).
Safety and Hazards
Mechanism of Action
Target of action
Benzoic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
Without specific information, it’s hard to say exactly how “4-[(Cyclopropylsulfonyl)amino]benzoic acid” interacts with its targets. The amino and carboxyl groups could potentially be involved in hydrogen bonding with target molecules .
Biochemical pathways
Benzoic acid derivatives can be involved in a variety of biochemical processes .
Pharmacokinetics
Benzoic acid derivatives are generally well absorbed and are metabolized in the liver .
Result of action
Benzoic acid derivatives can have a variety of effects depending on their specific targets .
Action environment
The action, efficacy, and stability of “4-[(Cyclopropylsulfonyl)amino]benzoic acid” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(cyclopropylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLHGRCBULTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylsulfonyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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